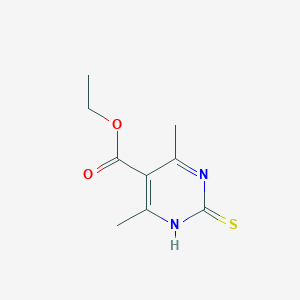
Ethyl 4,6-dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4,6-dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a thioxo group at the 2-position and an ethyl ester group at the 5-position of the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4,6-dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate can be synthesized through multicomponent reactions involving ethyl 3-aminocrotonate, phenylisothiocyanate, and acetic anhydride . The reaction typically proceeds under reflux conditions in ethanol, leading to the formation of the desired product. The reaction mechanism involves the nucleophilic addition of ethyl 3-aminocrotonate to phenylisothiocyanate, followed by cyclization and subsequent esterification.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.
化学反応の分析
Types of Reactions
Ethyl 4,6-dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Amides and other ester derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 4,6-dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The thioxo group is believed to play a crucial role in its biological activity by interacting with enzymes and proteins, leading to the modulation of various biochemical pathways. The compound’s ability to form hydrogen bonds and participate in nucleophilic and electrophilic reactions further contributes to its mechanism of action .
類似化合物との比較
Ethyl 4,6-dimethyl-2-thioxo-1,2-dihydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
- Ethyl 2,4-dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate
- 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters
These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical and biological properties
特性
分子式 |
C9H12N2O2S |
|---|---|
分子量 |
212.27 g/mol |
IUPAC名 |
ethyl 4,6-dimethyl-2-sulfanylidene-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H12N2O2S/c1-4-13-8(12)7-5(2)10-9(14)11-6(7)3/h4H2,1-3H3,(H,10,11,14) |
InChIキー |
HPOCJMLBMVSQNI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(NC(=S)N=C1C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


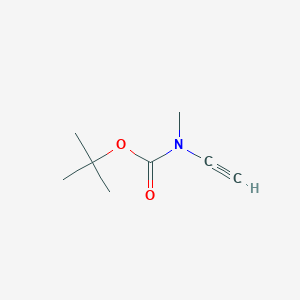
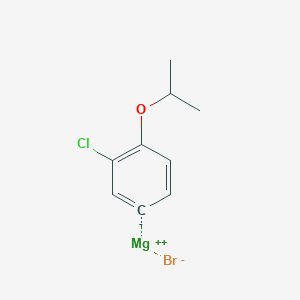
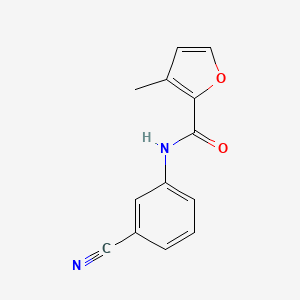
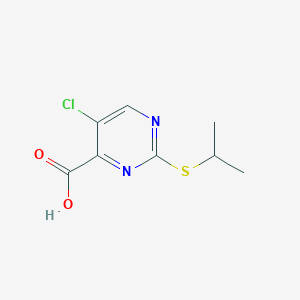
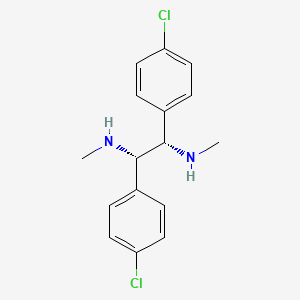
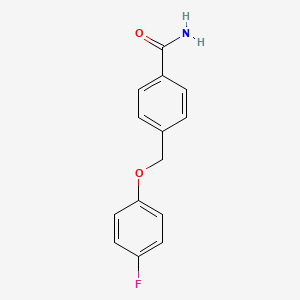

![(5AR,10bS)-9-nitro-2-phenyl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium](/img/structure/B14894766.png)

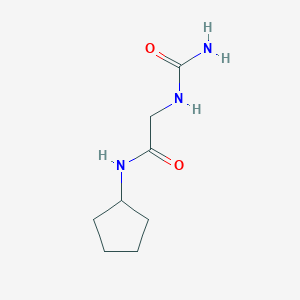

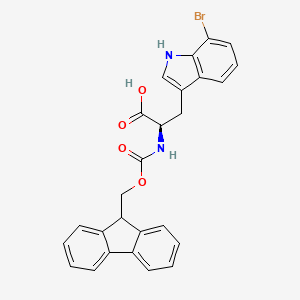

![2-(((3-Methyl-5-oxo-5h-thiazolo[3,2-a]pyrimidin-7-yl)methyl)thio)propanoic acid](/img/structure/B14894805.png)
